molecular formula C14H15NO6 B14720578 [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate CAS No. 21461-33-6

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate

Cat. No.: B14720578
CAS No.: 21461-33-6
M. Wt: 293.27 g/mol
InChI Key: JVSXIXYPFPDPBY-GHXNOFRVSA-N
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Description

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a benzodioxole ring and a nitropent-4-enyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate typically involves the reaction of 1,3-benzodioxole with nitropent-4-enyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A structurally related compound with similar chemical properties.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Another related compound with a different functional group.

Uniqueness

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is unique due to the presence of both the benzodioxole ring and the nitropent-4-enyl acetate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

21461-33-6

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C14H15NO6/c1-10(16)19-6-2-3-12(15(17)18)7-11-4-5-13-14(8-11)21-9-20-13/h4-5,7-8H,2-3,6,9H2,1H3/b12-7-

InChI Key

JVSXIXYPFPDPBY-GHXNOFRVSA-N

Isomeric SMILES

CC(=O)OCCC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-]

Canonical SMILES

CC(=O)OCCCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]

Origin of Product

United States

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